molecular formula C20H20ClN5O3S2 B2784765 2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 1185006-98-7

2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No. B2784765
CAS RN: 1185006-98-7
M. Wt: 477.98
InChI Key: AERJDTBLQJQPSA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, which is a heterocyclic compound (a compound that contains atoms of at least two different elements). This core is substituted with a butyl group, an acetamide group, and a thioether linkage to a chloromethoxyphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core might be synthesized first, followed by the introduction of the butyl group, the acetamide group, and the chloromethoxyphenyl group via suitable reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core would likely contribute significantly to the compound’s properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. For instance, the acetamide group might undergo hydrolysis to form an acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the polar acetamide group might make the compound somewhat soluble in polar solvents .

Scientific Research Applications

Chemical Synthesis and Drug Development

Research on related compounds primarily focuses on the synthesis of novel chemical structures that may have potential therapeutic applications. For instance, studies on the synthesis of triazolopyrimidines and thienopyrimidines have revealed their potential as antiasthma agents, anti-inflammatory, and analgesic agents due to their ability to inhibit mediator release and cyclooxygenase enzymes, suggesting a pathway for the development of new medications in these therapeutic areas (J. Medwid et al., 1990); (A. Abu‐Hashem et al., 2020).

Antitumor Activity

Thienotriazolopyrimidine derivatives have been explored for their antitumor activity, showing promise in inhibiting the growth of various human cancer cell lines. This research indicates the potential of structurally related compounds in cancer therapy (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Antimicrobial and Anticonvulsant Properties

Derivatives of thienotriazolopyrimidines have also been investigated for their antimicrobial activities, showing effectiveness against various bacterial strains, which could lead to the development of new antibiotics. Furthermore, some compounds in this class have demonstrated anticonvulsant activities, offering potential avenues for the treatment of epilepsy and related disorders (S. Sanad et al., 2021); (Shiben Wang et al., 2015).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For instance, if the compound has biological activity, it could be studied as a potential drug .

properties

IUPAC Name

2-[(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O3S2/c1-3-4-8-25-18(28)17-14(7-9-30-17)26-19(25)23-24-20(26)31-11-16(27)22-13-10-12(21)5-6-15(13)29-2/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERJDTBLQJQPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide

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